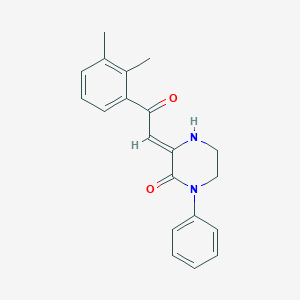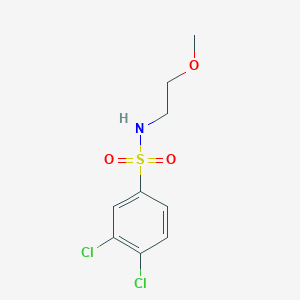
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, also known as UH-301, is a chemical compound that belongs to the class of tetralin derivatives. It has been extensively studied for its potential in treating various neurological disorders, including Parkinson's disease and depression. In
Mécanisme D'action
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin acts as a partial agonist at the dopamine D2 receptor, which means it activates the receptor to a lesser extent than the full agonist dopamine. This results in a modulatory effect on dopamine signaling, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum, which is a region of the brain involved in movement and reward. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease, as well as an antidepressant effect in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its neuroprotective and antidepressant effects. However, it also has limitations, including its partial agonist activity, which may make it less potent than full agonists, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin. One area of interest is its potential in treating other neurological disorders, such as schizophrenia and addiction. Another area of research is the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective and antidepressant effects.
Méthodes De Synthèse
The synthesis of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin involves the reaction of 6,7-dihydroxytetralin with trifluoromethanesulfonyl chloride in the presence of a base, followed by the reaction with n-propylamine. This method yields a pure form of this compound that has been used in various scientific studies.
Applications De Recherche Scientifique
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been widely studied for its potential in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood. This compound has been found to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. It has also been shown to have antidepressant effects in animal models.
Propriétés
Numéro CAS |
161970-95-2 |
|---|---|
Formule moléculaire |
C14H18F3NO3S |
Poids moléculaire |
337.36 g/mol |
Nom IUPAC |
[(7R)-7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO3S/c1-2-8-18-11-7-6-10-4-3-5-13(12(10)9-11)21-22(19,20)14(15,16)17/h3-5,11,18H,2,6-9H2,1H3/t11-/m1/s1 |
Clé InChI |
ZRWGXXAMGVLDQT-LLVKDONJSA-N |
SMILES isomérique |
CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
Synonymes |
8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (+-)-isomer 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (S)-isomer 8-SO2CF3-PAT R-(+)-8-OSO2CF3-PAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
